Methyl (2-bromobenzene-1-sulfinyl)acetate
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Overview
Description
Methyl (2-bromobenzene-1-sulfinyl)acetate is an organic compound that features a brominated benzene ring attached to a sulfinyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of methyl benzoate using bromine or N-bromosuccinimide (NBS) under radical conditions . The resulting brominated product is then subjected to sulfoxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfinyl group . Finally, esterification is carried out using methanol and an acid catalyst to yield Methyl (2-bromobenzene-1-sulfinyl)acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-bromobenzene-1-sulfinyl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2-bromobenzene-1-sulfinyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (2-bromobenzene-1-sulfinyl)acetate depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom on the benzene ring is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions . The sulfinyl group can participate in redox reactions, acting as an electron donor or acceptor, which influences the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-chlorobenzene-1-sulfinyl)acetate
- Methyl (2-fluorobenzene-1-sulfinyl)acetate
- Methyl (2-iodobenzene-1-sulfinyl)acetate
Uniqueness
Methyl (2-bromobenzene-1-sulfinyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, but less reactive than iodine . This balance of reactivity makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
87852-68-4 |
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Molecular Formula |
C9H9BrO3S |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
methyl 2-(2-bromophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H9BrO3S/c1-13-9(11)6-14(12)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 |
InChI Key |
SDRMCQBLTPWOQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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